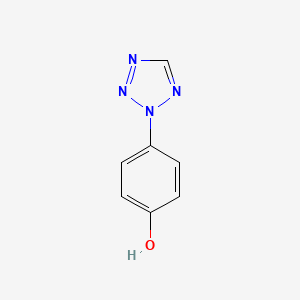

4-(2H-Tetrazol-2-yl)phenol

Overview

Description

“4-(2H-Tetrazol-2-yl)phenol” is a chemical compound with the empirical formula C7H6N4O . Its molecular weight is 162.15 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol group (a benzene ring with a hydroxyl group) attached to a tetrazol group (a five-membered ring containing four nitrogen atoms and one carbon atom) .Scientific Research Applications

Synthesis and Structural Analysis

- 4-(2H-Tetrazol-5-yl)phenol hydrate was synthesized via hydrothermal synthesis, demonstrating its structural properties through NMR, IR, elemental analysis, and X-ray diffraction. This compound, characterized by strong intermolecular hydrogen bonds and π-π interaction, highlights the structural versatility of tetrazolylphenols in chemical synthesis (Yao Ru-fu, 2009).

Properties and Reactivity

- Tetrazole compounds, including variants of 4-(2H-Tetrazol-2-yl)phenol, have been utilized for their unique properties in various chemical fields. For instance, the synthesis of 3-fluorine-4-(1 H-tetrazole-5-yl) phenol, a related compound, yielded a white needle crystal, showcasing the reactivity of these compounds (Wen Yong-hong, 2012).

Crystallography and Molecular Docking

- The study of molecular structures, such as methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a derivative of this compound, provided insights into the crystallographic properties and potential applications in molecular docking and quantum chemical calculations (S. Lee, J. Ryu, & Junseong Lee, 2017).

Biological Activity Studies

- Research on novel 4-Chloro-2-((1-Phenyl-1H-Tetrazol-5-Ylimino)-Methyl) Phenol and its metal complexes, which are structurally similar to this compound, involved characterizing their biological activities. These studies highlight the potential biomedical applications of tetrazole derivatives (Ranjithreddy Palreddy et al., 2015).

Sensing Properties and Electronics

- Tetrazole compounds, like this compound, have been studied for their electronic and sensing properties. For example, novel mononuclear metal-free and metallophthalocyanines substituted with tetrazolyl groups demonstrated potential applications in gas sensing and electronic devices (G. Gümrükçü et al., 2011).

Antimicrobial Activities

- Some tetrazole derivatives, structurally related to this compound, have been synthesized and tested for antimicrobial activities. This research suggests the potential use of tetrazole compounds in developing new antimicrobial agents (M. Nessim, Safaa I. Elewa, & M. G. Mohamed, 2018).

Fluorescence and Sensor Development

- The synthesis and study of fluorescence properties of specific compounds similar to this compound highlight its potential in developing fluorescent probes and sensors, particularly for metal ions like Co^(2+). These compounds demonstrate selective sensing abilities (Hou Xuan, 2012).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that the compound forms multiple hydrogen bonds with amino acid residues in the active pockets of certain enzymes .

Mode of Action

The interaction of 4-(2H-Tetrazol-2-yl)phenol with its targets involves the formation of two or more hydrogen bonds with amino acids, which results in encouraging binding energy . This interaction can lead to changes in the structure and function of the target enzymes, potentially altering their activity.

Result of Action

It is known that the compound has a significant effect on certain enzymes due to its ability to form multiple hydrogen bonds with amino acid residues .

Properties

IUPAC Name |

4-(tetrazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-7-3-1-6(2-4-7)11-9-5-8-10-11/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEZECGCHUPQKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=CN=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578061 | |

| Record name | 4-(2H-Tetrazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64001-12-3 | |

| Record name | 4-(2H-Tetrazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

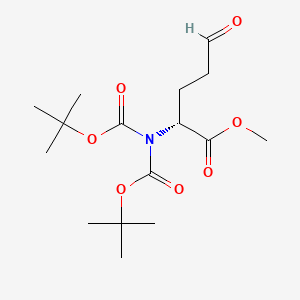

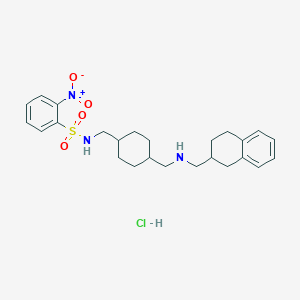

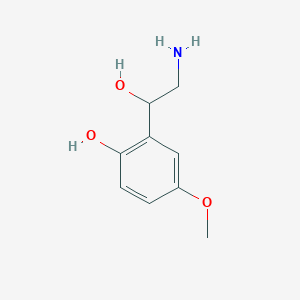

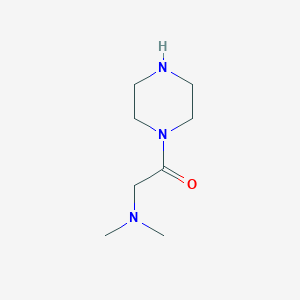

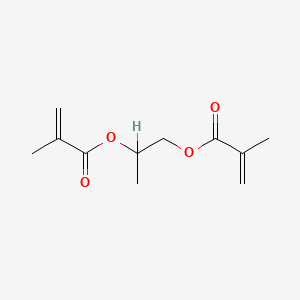

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1628256.png)

![1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone](/img/structure/B1628257.png)

![8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine](/img/structure/B1628258.png)

![6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1628261.png)

![3-amino-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B1628266.png)

![5-Hydroxy-3-propyl-5-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-2-thione](/img/structure/B1628270.png)